molecular formula C24H22O5 B14489410 Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol CAS No. 64271-98-3

Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol

Cat. No.: B14489410
CAS No.: 64271-98-3
M. Wt: 390.4 g/mol
InChI Key: IMMZXMVOQPKBAK-UHFFFAOYSA-N
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Description

Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol is a complex organic compound that combines the structural features of benzoic acid and phenanthrene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol typically involves multi-step organic reactionsThe final step involves the esterification of the phenanthrene derivative with benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

64271-98-3

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

benzoic acid;6,7-dimethoxy-9-methylphenanthren-2-ol

InChI

InChI=1S/C17H16O3.C7H6O2/c1-10-6-11-7-12(18)4-5-13(11)15-9-17(20-3)16(19-2)8-14(10)15;8-7(9)6-4-2-1-3-5-6/h4-9,18H,1-3H3;1-5H,(H,8,9)

InChI Key

IMMZXMVOQPKBAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)O)C3=CC(=C(C=C13)OC)OC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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